Thiirane: A Comprehensive Technical Guide to its Fundamental Properties and Reactivity
Thiirane: A Comprehensive Technical Guide to its Fundamental Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Thiirane, also known as ethylene (B1197577) sulfide, is the simplest sulfur-containing heterocyclic compound. Its strained three-membered ring structure is the source of its high reactivity, making it a valuable intermediate in organic synthesis and a moiety of interest in medicinal chemistry. This technical guide provides an in-depth overview of the fundamental properties and diverse reactivity of thiirane, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.
Core Properties of Thiirane
Thiirane is a colorless, volatile liquid with a characteristically unpleasant odor.[1] Its high ring strain, a consequence of the acute bond angles within the three-membered ring, dictates its physical and chemical properties.[2][3]
Physical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of thiirane is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂H₄S | [1][4] |
| Molar Mass | 60.12 g/mol | [4] |
| Boiling Point | 56 °C (133 °F; 329 K) | [1] |
| Melting Point | -109 °C (-164 °F; 164 K) | [1] |
| Density | 1.01 g/cm³ | [1] |
| Refractive Index (n_D²⁰) | 1.4935 | [4] |
| Dipole Moment | 1.84 D | [5] |
| ¹H NMR (CDCl₃) | δ 2.28 (s, 4H) | [4] |
| ¹³C NMR (CDCl₃) | δ 18.2 | [6] |
| IR Absorption (neat) | 3049, 2914, 1432, 1246, 1093, 871, 812, 695 cm⁻¹ | [7][8] |
Structural and Bonding Parameters
Electron diffraction studies have provided precise measurements of the bond lengths and angles within the thiirane ring.[1] The significant deviation from ideal bond angles contributes to its high ring strain.[3][9]
| Parameter | Value | Reference |
| C-C Bond Length | 1.473 Å | [1] |
| C-S Bond Length | 1.811 Å | [1] |
| C-C-S Bond Angle | 66.0° | [1] |
| C-S-C Bond Angle | 48.0° | [1] |
Synthesis of Thiirane
Several synthetic routes to thiirane and its derivatives have been established. Common methods involve the conversion of epoxides or the reaction of ethylene carbonate with a sulfur source.
Experimental Protocol: Synthesis from Ethylene Carbonate
A prevalent method for preparing thiirane involves the reaction of ethylene carbonate with potassium thiocyanate (B1210189) (KSCN).[1][10]
Procedure:
-
Potassium thiocyanate (KSCN) is first melted under a vacuum to ensure the removal of any residual water.
-
The anhydrous KSCN is then reacted with ethylene carbonate.
-
The reaction proceeds to yield thiirane, potassium cyanate (B1221674) (KOCN), and carbon dioxide.
This reaction provides a reliable route to thiirane, avoiding the use of more hazardous reagents. Other methods include the reaction of ethylene oxide with thiourea (B124793) or inorganic thiocyanates.[4] A newer, organocatalytic approach involves the epoxidation of an alkene followed by a ring-opening reaction with thiourea.[11]
Reactivity of Thiirane
The inherent ring strain of thiirane makes it susceptible to a variety of ring-opening reactions, which are central to its synthetic utility.[2][12] It can react with both nucleophiles and electrophiles, undergo desulfurization, and participate in polymerization reactions.
Nucleophilic Ring-Opening Reactions
Thiirane readily undergoes ring-opening reactions upon treatment with a wide range of nucleophiles.[2] These reactions typically proceed via an Sₙ2 mechanism, with the nucleophile attacking one of the carbon atoms of the ring, leading to the cleavage of a carbon-sulfur bond.
Caption: General mechanism for the nucleophilic ring-opening of thiirane.
Common nucleophiles that react with thiirane include:
-
Amines: Reaction with amines affords 2-mercaptoethylamines, which are useful chelating ligands.[1][10]
-
Thiols: In the presence of a base, thiols react with thiiranes to yield alkylthioethanethiols.[13]
-
Hydrides: Reducing agents like lithium aluminum hydride (LiAlH₄) can open the thiirane ring to produce thiols.[2]
Electrophilic Ring-Opening Reactions
The sulfur atom in thiirane possesses lone pairs of electrons, allowing it to act as a nucleophile and react with electrophiles.[2] This leads to the formation of a cyclic sulfonium (B1226848) ion, which is then susceptible to attack by a nucleophile.
Caption: General mechanism for the electrophilic ring-opening of thiirane.
For instance, thiirane reacts with concentrated hydrochloric acid in an acid-catalyzed ring-opening reaction to form β-halo thiols.[2]
Desulfurization Reactions
A synthetically important reaction of thiiranes is their desulfurization to yield alkenes.[2] This transformation can be achieved using various reagents, such as phosphines or by thermal decomposition.[14][15] The reaction is often stereospecific, with the stereochemistry of the starting thiirane being retained in the resulting alkene.
Caption: Desulfurization of a substituted thiirane to form an alkene.
Oxidation
Thiirane can be oxidized to form ethylene episulfoxide.[1] Reagents such as periodate (B1199274) are effective for this transformation.[2]
Polymerization
Thiiranes can undergo polymerization through various mechanisms, including anionic, cationic, and ring-expansion polymerization.[16][17] This reactivity allows for the synthesis of poly(alkylene sulfide)s, which have applications in materials science.[18] The choice of initiator and reaction conditions can be used to control the polymerization process and the properties of the resulting polymer.
Applications in Drug Development and Organic Synthesis
The unique reactivity of thiirane makes it a valuable building block in organic synthesis.[12][19] Its ability to introduce sulfur-containing functionalities is of particular interest in the development of new pharmaceuticals, as sulfur is a key element in many biologically active molecules.[20] For example, thiirane derivatives have been investigated as inhibitors of gelatinases, a class of enzymes involved in cancer metastasis.[21][22] The thiirane moiety can act as a "caged thiol," which is unmasked in the active site of the enzyme.[21]
Conclusion
Thiirane's fundamental properties are intrinsically linked to its strained three-membered ring structure. This strain governs its reactivity, making it a versatile substrate for a wide array of chemical transformations. From nucleophilic and electrophilic ring-opening reactions to desulfurization and polymerization, thiirane provides chemists with a powerful tool for the synthesis of complex sulfur-containing molecules. Its growing importance in medicinal chemistry and materials science underscores the continued relevance of understanding the core principles of this fascinating heterocycle.
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